
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) is an organic compound with a unique structure that includes a cyclohexene ring substituted with a dicarboximide group and a propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) typically involves the reaction of cyclohexene with maleic anhydride to form the dicarboxylic acid derivative. This intermediate is then reacted with propylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the imide group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted imides.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) involves its interaction with specific molecular targets. The imide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclohexene-1,2-dicarboximide, N-methyl-, cis-(8CI)
- 4-Cyclohexene-1,2-dicarboximide, N-ethyl-, cis-(8CI)
- 4-Cyclohexene-1,2-dicarboximide, N-butyl-, cis-(8CI)
Uniqueness
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) is unique due to its specific propyl substitution, which influences its chemical reactivity and biological activity. The propyl group provides distinct steric and electronic effects compared to other alkyl-substituted analogs, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(3aS,7aR)-2-propyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H15NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-4,8-9H,2,5-7H2,1H3/t8-,9+ |
InChI-Schlüssel |
BAPLXEYNVOWNPO-DTORHVGOSA-N |
Isomerische SMILES |
CCCN1C(=O)[C@@H]2CC=CC[C@@H]2C1=O |
Kanonische SMILES |
CCCN1C(=O)C2CC=CCC2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


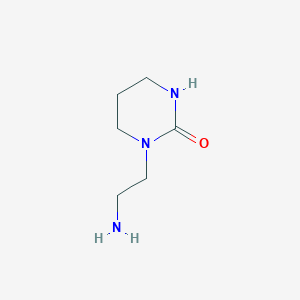
![1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-](/img/structure/B12328032.png)
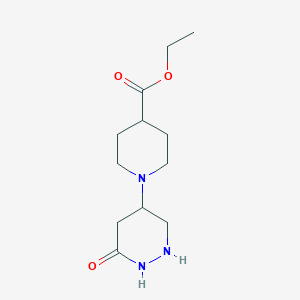
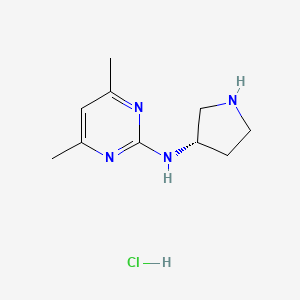
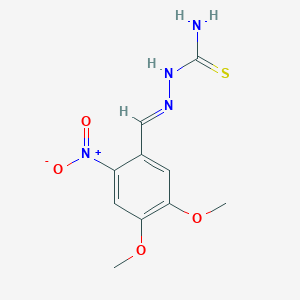

![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12328069.png)
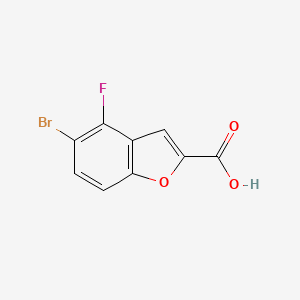
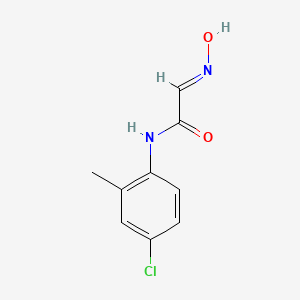
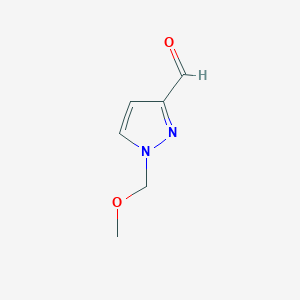
![Tributyl[4-(2-butyloctyl)-2-thienyl]stannane](/img/structure/B12328099.png)
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)
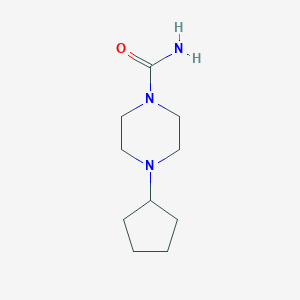
![Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12328130.png)
